![molecular formula C14H14FN3O B3236726 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one CAS No. 1374414-03-5](/img/structure/B3236726.png)
2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
Overview
Description
2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a fused imidazo-pyrazine ring system and a fluorophenyl substituent.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and repair, which may contribute to its anticancer and antiparasitic activities.
Biochemical and Physiological Effects:
This compound has been shown to have effects on various biochemical and physiological processes. It has been reported to induce apoptosis (programmed cell death) in cancer cells, and may also have effects on the immune system and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one in lab experiments is its potential as a tool compound for studying various biological processes. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one. These include further studies on its mechanism of action, potential applications as an anticancer and antiparasitic agent, and potential side effects. Additionally, research on the synthesis of related compounds may lead to the development of new tool compounds for studying biological processes.
Scientific Research Applications
2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has potential applications in scientific research as a tool compound for studying various biological processes. It has been reported to have activity against certain cancer cell lines, and may have potential as an anticancer agent. It has also been shown to have activity against certain parasitic infections, and may have potential as an antiparasitic agent.
properties
IUPAC Name |
2-(4-fluorophenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-14(2)13-16-11(7-18(13)8-12(19)17-14)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJVZDBKJDVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.